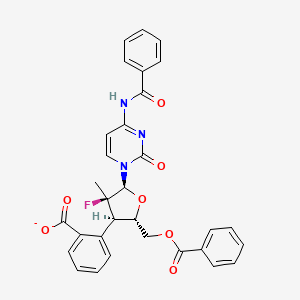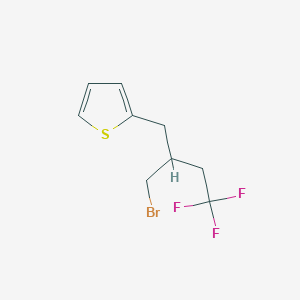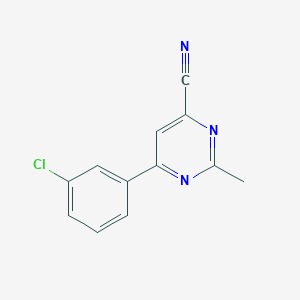![molecular formula C18H27BrO7 B14884685 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[1940]pentacosa-1(21),22,24-triene is a complex organic compound characterized by its unique bicyclic structure containing multiple oxygen atoms and a bromine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound containing the heptaoxabicyclo structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene exerts its effects involves interactions with molecular targets through its bromine and oxygen atoms. These interactions can influence various pathways, including enzymatic reactions and molecular binding processes. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane: Similar structure but with a different carbon chain length.
2,5,8,11,14,17,20-Heptaoxahenicosane: Lacks the bromine substituent but has a similar oxygen-containing bicyclic structure.
Uniqueness
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene is unique due to its specific bromine substitution and the length of its carbon chain, which can influence its reactivity and applications in various fields.
This detailed article provides a comprehensive overview of 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[1940]pentacosa-1(21),22,24-triene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H27BrO7 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
23-bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene |
InChI |
InChI=1S/C18H27BrO7/c19-16-1-2-17-18(15-16)26-14-12-24-10-8-22-6-4-20-3-5-21-7-9-23-11-13-25-17/h1-2,15H,3-14H2 |
Clé InChI |
MKVKGSSEWRYVEF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOC2=C(C=C(C=C2)Br)OCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


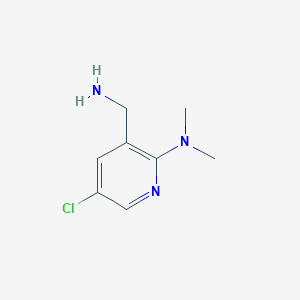

![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
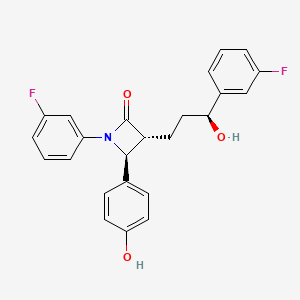
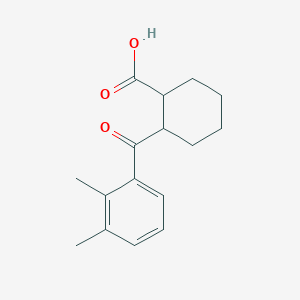
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)
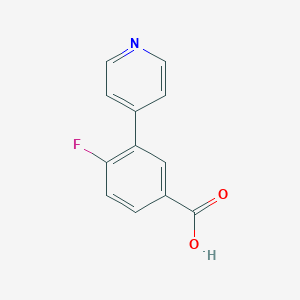
![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)

